1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-
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Overview
Description
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and multiple dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the acetamide group via acylation reactions.
Step 3: Attachment of the dimethylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-oxoethyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-hydroxyethyl)-2-oxo-
Uniqueness
1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo- is unique due to its specific arrangement of functional groups and the presence of multiple dimethylphenyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
157928-97-7 |
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Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C24H29N3O3/c1-16-8-5-9-17(2)23(16)25-20(28)14-27(24-18(3)10-6-11-19(24)4)22(30)15-26-13-7-12-21(26)29/h5-6,8-11H,7,12-15H2,1-4H3,(H,25,28) |
InChI Key |
NZCNSUZHOMGVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC=C2C)C)C(=O)CN3CCCC3=O |
Origin of Product |
United States |
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